tert-Butyl 4-chloro-2-methoxyphenylcarbamate

Description

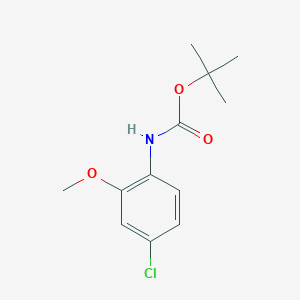

tert-Butyl 4-chloro-2-methoxyphenylcarbamate (CAS: 937072-51-0) is a carbamate derivative characterized by a tert-butyl carbamate group attached to a substituted phenyl ring. The phenyl ring features a chlorine atom at the para-position (4-Cl) and a methoxy group (-OCH₃) at the ortho-position (2-OCH₃). This compound is primarily utilized in laboratory settings as a pharmaceutical intermediate or reagent in organic synthesis . Its structural features, including the electron-withdrawing chloro and electron-donating methoxy groups, influence its reactivity, solubility, and stability.

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

tert-butyl N-(4-chloro-2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

HMZLLBSZIVWLTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-2-methoxyphenylcarbamate typically involves the reaction of 4-chloro-2-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-methoxyphenylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbamate moiety can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of 4-azido-2-methoxyphenylcarbamate or 4-thiocyanato-2-methoxyphenylcarbamate.

Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.

Reduction: Formation of 4-chloro-2-methoxyaniline.

Scientific Research Applications

tert-Butyl 4-chloro-2-methoxyphenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-methoxyphenylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl carbamate family includes numerous derivatives with varying substituents on the phenyl ring. Below is a detailed comparison of tert-Butyl 4-chloro-2-methoxyphenylcarbamate with key analogues:

Substituent Position and Electronic Effects

Key Observations :

- Electron Effects : The 4-Cl and 2-OCH₃ groups in the target compound create a balance between electron withdrawal (Cl) and donation (OCH₃), moderating its reactivity compared to nitro- or bromo-substituted analogues.

- Reactivity : Nitro-substituted derivatives (e.g., 2-chloro-4-nitro) exhibit higher electrophilicity, making them suitable for reactions requiring activated aryl halides. In contrast, the methoxy group in the target compound may stabilize intermediates via resonance .

- Applications: Bromine-substituted analogues are valuable in cross-coupling chemistry, while amino-substituted derivatives serve as building blocks for bioactive molecules .

Stability and Handling

- This compound: Stable under recommended storage conditions (room temperature, dry environment). No significant decomposition reported, though incompatible with strong acids/bases .

- tert-Butyl 2-chloro-4-nitrophenylcarbamate: Potential instability due to the nitro group, which may decompose under heat or light, releasing hazardous gases (e.g., NOₓ) .

- tert-Butyl (4-aminophenyl)carbamate: Susceptible to oxidation; requires inert atmosphere storage to prevent amine degradation .

Biological Activity

tert-Butyl 4-chloro-2-methoxyphenylcarbamate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its role in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 247.72 g/mol

- IUPAC Name : tert-butyl 4-chloro-2-methoxybenzenecarbamate

This compound exhibits properties that make it suitable for various biochemical applications, particularly due to the presence of the carbamate functional group, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with specific biomolecules. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Receptor Interaction : It may interact with specific receptors involved in signaling pathways, influencing cellular responses.

- Antimycobacterial Activity : Some studies have indicated that derivatives of this compound exhibit antimycobacterial properties against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.

Antimycobacterial Activity

Research has demonstrated that this compound and its derivatives show promising antimycobacterial activity. A study evaluating various compounds against M. tuberculosis revealed that modifications to the structure can enhance potency. The minimum inhibitory concentration (MIC) values were determined for different derivatives, highlighting the influence of structural variations on biological efficacy.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 5 | Active |

| Derivative A | 2 | Highly Active |

| Derivative B | 10 | Moderate Activity |

This table illustrates the varying degrees of activity among different compounds, emphasizing the importance of structural optimization in drug design.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- Study on Antimycobacterial Efficacy : A detailed investigation into the compound's activity against M. tuberculosis was conducted, showing that specific modifications improved efficacy significantly. The study involved a series of in vitro tests where different derivatives were synthesized and evaluated for their antimicrobial properties.

- Cellular Interaction Studies : Another research effort focused on understanding how this compound interacts with cellular pathways. The findings indicated that the compound could modulate gene expression related to stress response, suggesting potential applications in conditions where cellular stress is a factor.

- Toxicological Assessments : Toxicity studies have been performed to evaluate the safety profile of this compound. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further development in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.